molecular formula C24H38Cl3N7 B1663591 NSC 23766 trihydrochloride CAS No. 1177865-17-6

NSC 23766 trihydrochloride

Número de catálogo B1663591
Número CAS: 1177865-17-6
Peso molecular: 531.0 g/mol
Clave InChI: CPUHORIUXPQCHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NSC 23766 trihydrochloride is a selective Rac-1 inhibitor . It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .


Molecular Structure Analysis

The molecular formula of this compound is C24H35N7.3HCl . The molecular weight is 530.97 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in water to 100 mM and in DMSO to 100 mM . .

Aplicaciones Científicas De Investigación

1. Glioblastoma Cell Line Research

NSC 23766 has been studied for its synergistic interactions with other drugs in glioblastoma cell lines. The combination of NSC 23766 with camptothecin, an inhibitor of DNA replication, showed synergistic effects in reducing chemoresistance in glioblastoma-derived cells. This suggests a potential application of NSC 23766 in enhancing the efficacy of chemotherapy in glioblastoma treatment (Sooman et al., 2013).

2. Pharmacological Interaction with Muscarinic Receptors

NSC 23766, primarily known as a Rac1 inhibitor, also acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This dual action suggests that NSC 23766 might be used to study the cross-talk between Rac1-mediated pathways and cholinergic signaling, which could be relevant in various neurological and cardiovascular conditions (The Journal of Pharmacology and Experimental Therapeutics, 2013).

3. Role in Endothelial Barrier Stabilization

Research has shown that NSC 23766 impacts the endothelial barrier functions by influencing the small GTPase Rac1. This suggests its potential utility in studying the mechanisms of barrier stabilization and breakdown in endothelial cells, which is significant for understanding vascular diseases and inflammation (Baumer et al., 2009).

4. Diabetic Bladder Dysfunction

NSC 23766 has been used to study the role of Rac1 in carbachol-induced contractile activity in detrusor smooth muscle from diabetic rats. The findings indicate that Rac1, influenced by NSC 23766, plays a significant role in bladder dysfunction associated with diabetes, especially in cholinergic-mediated detrusor overactivity (Evcim et al., 2015).

5. Stability Studies

NSC 23766 has been subject to stability studies in acidic aqueous solutions. These studies are crucial for understanding the drug's chemical stability and potential degradation pathways, which are essential for developing effective pharmaceutical formulations (Dresback & Gallelli, 1970).

Mecanismo De Acción

NSC 23766 trihydrochloride acts as a selective Rac-1 inhibitor. It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .

Safety and Hazards

NSC 23766 trihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Análisis Bioquímico

Biochemical Properties

NSC 23766 plays a crucial role in biochemical reactions by inhibiting the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as TrioN and Tiam1 . This inhibition prevents the activation of Rac1, thereby blocking downstream signaling pathways that are essential for various cellular functions. The compound does not affect the activation of other GTPases like Cdc42 or RhoA, making it a highly selective inhibitor . NSC 23766 interacts with Rac1 by fitting into a surface groove critical for GEF specification, effectively inhibiting Rac1 binding and activation .

Cellular Effects

NSC 23766 has profound effects on various types of cells and cellular processes. It inhibits Rac1-mediated cell functions, including cell migration, invasion, and proliferation . In prostate cancer cells, NSC 23766 has been reported to reverse tumor cell phenotypes . Additionally, it inhibits mammary carcinoma cell invasion in vitro and reduces mammary tumor progression and metastasis in mouse models . By preventing Rac1 activation, NSC 23766 disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and behavior .

Molecular Mechanism

The molecular mechanism of NSC 23766 involves its selective inhibition of Rac1 activation by blocking the interaction between Rac1 and its GEFs . This inhibition prevents the exchange of GDP for GTP on Rac1, thereby maintaining Rac1 in its inactive state . NSC 23766 specifically targets the surface groove of Rac1 that is critical for GEF binding, without interfering with other GTPases . This selective inhibition results in the disruption of Rac1-mediated signaling pathways, affecting various cellular processes such as cytoskeletal rearrangements, cell migration, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC 23766 have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months . In vitro studies have shown that NSC 23766 causes G1 cell cycle arrest and induces apoptosis in various cell lines . Long-term exposure to NSC 23766 has been reported to inhibit tumor cell invasion and metastasis in animal models . The stability and degradation of NSC 23766 in laboratory settings are crucial for its effectiveness in long-term studies.

Dosage Effects in Animal Models

The effects of NSC 23766 vary with different dosages in animal models. In a study involving C57BL/6 mice, a dosage of 2.5 mg/kg administered intraperitoneally was found to significantly prevent the development of spontaneous diabetes . Higher dosages of NSC 23766 have been associated with increased apoptosis and inhibition of cell proliferation in various cancer models . At high doses, NSC 23766 may also exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

NSC 23766 is involved in metabolic pathways that regulate cellular redox states and oxidative stress responses. By inhibiting Rac1 activation, NSC 23766 attenuates the production of reactive oxygen species (ROS) and reduces oxidative damage in cells . This compound also affects the Tiam1-Rac1-Nox2 signaling pathway, which plays a critical role in the onset of spontaneous diabetes in NOD mouse models . The interaction of NSC 23766 with these metabolic pathways highlights its potential therapeutic applications in diseases associated with oxidative stress and metabolic dysregulation.

Transport and Distribution

Within cells and tissues, NSC 23766 is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively inhibit Rac1 activation in different cellular compartments . NSC 23766 interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . The distribution of NSC 23766 within tissues is crucial for its effectiveness in targeting Rac1-mediated signaling pathways and cellular processes.

Subcellular Localization

NSC 23766 exhibits specific subcellular localization that influences its activity and function. The compound targets Rac1, which is localized to the plasma membrane and other cellular compartments where it interacts with downstream effectors . NSC 23766’s ability to inhibit Rac1 activation in these specific compartments is essential for its effectiveness in disrupting Rac1-mediated signaling pathways . The subcellular localization of NSC 23766 is determined by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell .

Propiedades

IUPAC Name

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUHORIUXPQCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328386
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177865-17-6
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1177865-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NSC 23766 trihydrochloride
Reactant of Route 2
Reactant of Route 2
NSC 23766 trihydrochloride
Reactant of Route 3
Reactant of Route 3
NSC 23766 trihydrochloride
Reactant of Route 4
Reactant of Route 4
NSC 23766 trihydrochloride
Reactant of Route 5
Reactant of Route 5
NSC 23766 trihydrochloride
Reactant of Route 6
NSC 23766 trihydrochloride

Q & A

Q1: What is Rac1 and why is it a target for therapeutic intervention?

A1: Rac1 is a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Rac1, in particular, regulates various cellular processes, including cell growth, survival, migration, and the formation of the actin cytoskeleton. [] Aberrant activation of Rac1 has been observed in various diseases, including cancer, making it an attractive target for therapeutic intervention. [, ]

Q2: How does NSC 23766 trihydrochloride inhibit Rac1?

A2: this compound specifically interferes with the binding of guanine nucleotide exchange factors (GEFs) to Rac1. [] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1. By preventing this interaction, this compound blocks the activation of Rac1 without directly affecting the activity of other closely related Rho GTPases like Cdc42 or RhoA. [, ]

Q3: What are the downstream effects of Rac1 inhibition by this compound?

A3: Inhibition of Rac1 by this compound leads to various downstream effects, depending on the cell type and context. These effects include:

  • Reduced cell proliferation: This has been observed in various cancer cell lines, including glioma, [, ] acute myeloid leukemia, [] breast cancer, [, , ] schwannoma, [] and esophageal squamous cell carcinoma. []
  • Induction of apoptosis: this compound has been shown to induce apoptosis in leukemia, [, ] schwannoma, [] and glioblastoma cells. []
  • Inhibition of cell migration and invasion: This effect has been observed in glioma, [, ] breast cancer, [] and laryngeal carcinoma cells. []
  • Decreased vascular oxidative stress and improved endothelial function: This was observed in a study using a mouse model of atherosclerosis. []
  • Reduced branching in embryonic mouse lung explants. []
  • Modulation of TGF-β1 and type III collagen expression in renal damage. []
  • Suppression of glucose transport in skeletal muscle. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H22ClN5O • 3HCl, and its molecular weight is 422.7 g/mol. This information can be found in the product information provided by chemical suppliers.

Q5: Have there been any computational studies on this compound?

A5: Yes, computational methods have been used to identify new Rac1 inhibitors, including those structurally similar to this compound. One study employed pharmacophore virtual screening followed by molecular docking calculations to identify five new Rac1 inhibitors with improved efficacy compared to this compound in reducing intracellular Rac1-GTP levels. []

Q6: Are there any QSAR models available for Rac1 inhibitors like this compound?

A6: While the provided research articles do not explicitly mention specific QSAR models developed for this compound or its analogs, the development of such models is an active area of research in drug discovery. QSAR models could be used to predict the activity of novel Rac1 inhibitors and guide the design of more potent and selective compounds.

Q7: How do structural modifications of this compound affect its activity?

A7: While the provided research does not extensively explore the SAR of this compound, one study identified two novel Rac1 inhibitors through in silico screening that share some structural similarities with this compound but lack its core structure. [] These compounds exhibited potent inhibition of Rac1 activity, suppressed pancreatic cancer cell proliferation and migration, and showed selective apoptotic activity. This suggests that modifications to the core structure of this compound can lead to compounds with retained or even improved anti-cancer activity. Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q8: What in vitro models have been used to study this compound?

A8: A variety of in vitro models have been utilized to study this compound's effects, including:

  • Cell lines: Various cancer cell lines, including glioma (U87, U251), [] acute myeloid leukemia (THP1, ML2, U937, HL60), [] breast cancer (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T), [, ] schwannoma (RT4), [] laryngeal carcinoma (SQ-20B), [] and esophageal squamous cell carcinoma [] have been used to assess its effects on cell proliferation, migration, invasion, and apoptosis.
  • Primary cells: Primary human schwannoma cells, [] rat pulmonary microvascular endothelial cells, [] and mouse skeletal muscle cells [, ] were also utilized to study specific effects of the inhibitor in relevant cell types.

Q9: What in vivo models have been used to study this compound?

A9: Several in vivo models have been employed to investigate the therapeutic potential of this compound:

  • Rodent models of cancer: Subcutaneous and orthotopic xenograft models of glioma, [] subcutaneous xenograft and sciatic nerve models of schwannoma, [] and a xenograft model of esophageal squamous cell carcinoma [] demonstrated the in vivo antitumor efficacy of this compound.
  • Mouse model of atherosclerosis: this compound treatment in ApoE-/- mice fed a high-cholesterol diet resulted in decreased aortic Rac1 activity, reduced oxidative stress, improved endothelial function, and attenuated atherosclerosis development. []
  • Mouse model of osteoarthritis: Intra-articular injections of this compound in a mouse model of OA, induced by anterior cruciate ligament transection, showed protective effects on cartilage and delayed disease progression. []
  • Rat models of hypertension and diabetic nephropathy: Studies investigating the role of Rac1 in renal injury employed models like the DOCA-salt hypertensive rat [] and streptozotocin-induced diabetic mice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.